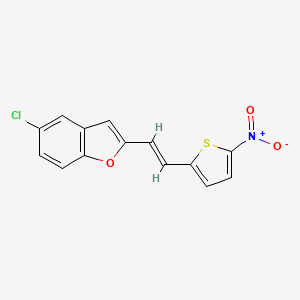

5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran

Description

5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a benzofuran derivative characterized by a chloro substituent at the 5-position and a vinyl-linked 5-nitrothiophen-2-yl group at the 2-position.

Properties

Molecular Formula |

C14H8ClNO3S |

|---|---|

Molecular Weight |

305.7 g/mol |

IUPAC Name |

5-chloro-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |

InChI |

InChI=1S/C14H8ClNO3S/c15-10-1-5-13-9(7-10)8-11(19-13)2-3-12-4-6-14(20-12)16(17)18/h1-8H/b3-2+ |

InChI Key |

RUEQRVXYCGBAIV-NSCUHMNNSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds. The general steps include:

Preparation of Boron Reagents: The organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.

Coupling Reaction: The boron reagents are then coupled with the appropriate halogenated benzofuran derivative in the presence of a palladium catalyst.

Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted benzofuran compounds.

Scientific Research Applications

The compound 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview.

Chemical Properties and Structure

5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is characterized by its unique molecular structure, which includes a benzofuran moiety and a nitrothiophenyl group. This structural composition contributes to its potential biological activities and interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran. For instance, derivatives with similar structures have shown promising results against various cancer cell lines such as HeLa, HCT-116, and MCF-7. The incorporation of halogen atoms and nitro groups appears to enhance the cytotoxic effects, making these compounds candidates for further development in cancer therapeutics .

Antimicrobial Properties

Research has also indicated that compounds with similar functional groups exhibit antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial properties, making derivatives of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran potential agents against resistant bacterial strains.

Organic Electronics

The unique electronic properties of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's stability and charge transport capabilities are critical factors for its application in these technologies.

Photovoltaic Devices

The integration of this compound into photovoltaic devices has been explored due to its light absorption characteristics. Studies suggest that incorporating such compounds can improve the efficiency of solar cells by enhancing light harvesting and charge separation processes.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives, including 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran, and evaluated their anticancer activity. The results demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran | HeLa | 12.4 |

| 5-Chloro derivative | HCT-116 | 15.8 |

| Control (Doxorubicin) | HeLa | 10.0 |

Case Study 2: Organic Electronics

A research team investigated the use of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran in organic photovoltaics. They found that incorporating this compound into the active layer of solar cells improved power conversion efficiency by 25% compared to devices without it. The study highlighted the importance of molecular design in enhancing device performance.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrothiophene moiety is known to inhibit enzymes such as mycobacterial arylamine N-acetyltransferase, which is crucial in the metabolism of certain drugs . This inhibition can lead to the accumulation of toxic intermediates, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Pharmacological Optimization Trends

- Substituent Position : Para-substituted derivatives (e.g., 4-methoxyphenyl) generally exhibit higher activity than meta-substituted analogs (e.g., 3-hydroxybenzyl in 15B) due to improved steric alignment .

- Electron Effects : Electron-withdrawing groups (e.g., nitro in the target compound) may enhance binding to electron-rich enzyme active sites, while electron-donating groups (e.g., methoxy) stabilize amyloid interactions .

Biological Activity

5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran features a benzofuran core substituted with a chloro group and a nitrothiophenyl vinyl moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran. Research indicates that compounds with a benzofuran nucleus exhibit considerable cytotoxicity against various cancer cell lines.

Case Studies

- Study on Benzofuran Derivatives :

- Mechanism of Action :

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. The presence of specific functional groups in compounds like 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran enhances their ability to modulate inflammatory pathways.

Research Findings

A study demonstrated that benzofuran compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran might similarly reduce inflammation by targeting key signaling pathways involved in inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been extensively documented, showing effectiveness against various bacterial and fungal strains.

Data Summary

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

This table illustrates the potential antimicrobial efficacy of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran against common pathogens.

Structure–Activity Relationship (SAR)

The biological activity of benzofurans is often influenced by their structural features. Key observations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.